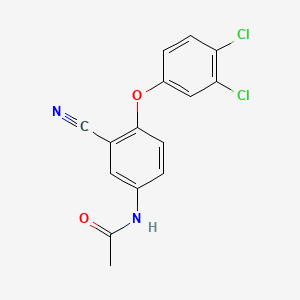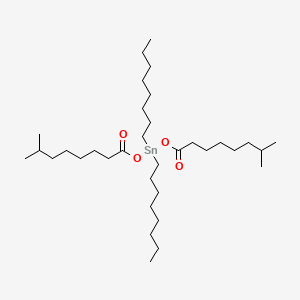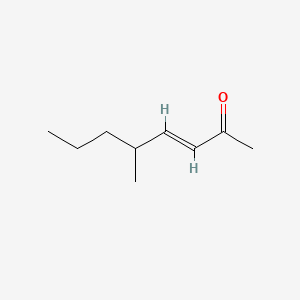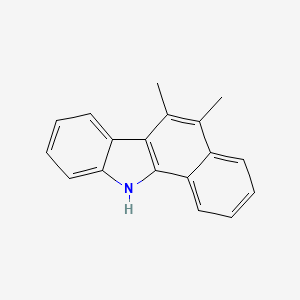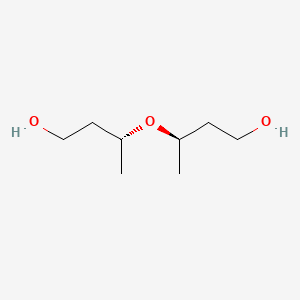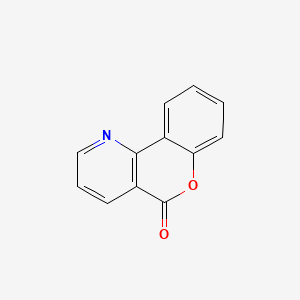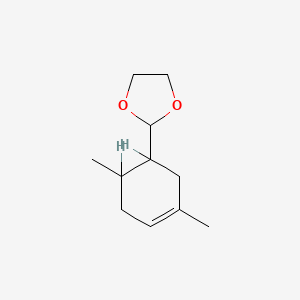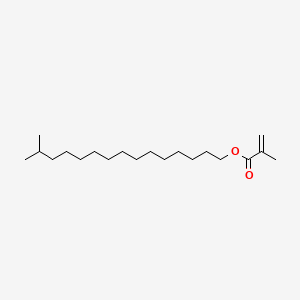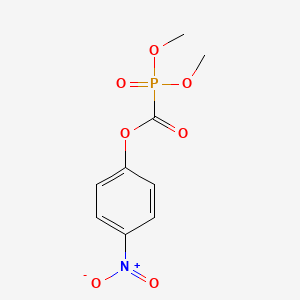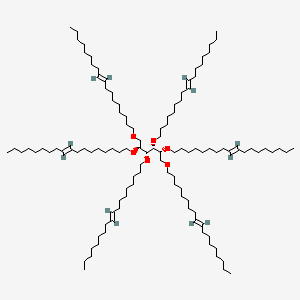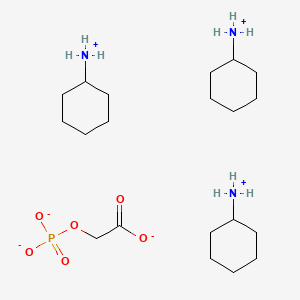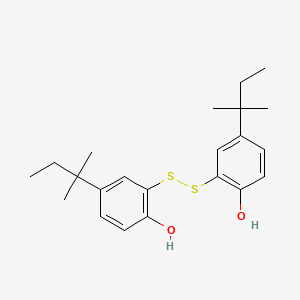
Dithiobis(4-(1,1-dimethylpropyl)phenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dithiobis(4-(1,1-dimethylpropyl)phenol) is an organic compound with the molecular formula C22H30O2S2 It is characterized by the presence of two phenolic groups connected by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dithiobis(4-(1,1-dimethylpropyl)phenol) typically involves the reaction of 4-(1,1-dimethylpropyl)phenol with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 4-(1,1-dimethylpropyl)phenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
In an industrial setting, the production of Dithiobis(4-(1,1-dimethylpropyl)phenol) may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dithiobis(4-(1,1-dimethylpropyl)phenol) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used to cleave the disulfide bond.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro, halo, and sulfonyl derivatives of the phenolic groups.
Applications De Recherche Scientifique
Dithiobis(4-(1,1-dimethylpropyl)phenol) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is employed in biochemical assays to study protein-protein interactions and redox biology.
Industry: It is used as an additive in the production of rubber and plastics to enhance their stability and durability.
Mécanisme D'action
The mechanism of action of Dithiobis(4-(1,1-dimethylpropyl)phenol) involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, allowing the compound to act as a redox buffer. This property is particularly useful in biological systems where it can modulate the redox state of proteins and other biomolecules. The phenolic groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,1-Dimethylpropyl)phenol: The monomeric form without the disulfide bond.
Bisphenol A: Another phenolic compound with two phenol groups connected by a different linker.
Dithiobis(2-nitrobenzoic acid): A compound with a similar disulfide linkage but different aromatic groups.
Uniqueness
Dithiobis(4-(1,1-dimethylpropyl)phenol) is unique due to its specific combination of phenolic groups and disulfide linkage. This structure imparts distinct redox properties and reactivity, making it valuable in various applications where redox modulation and stability are crucial.
Propriétés
Numéro CAS |
32074-74-1 |
|---|---|
Formule moléculaire |
C22H30O2S2 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
2-[[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]disulfanyl]-4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C22H30O2S2/c1-7-21(3,4)15-9-11-17(23)19(13-15)25-26-20-14-16(10-12-18(20)24)22(5,6)8-2/h9-14,23-24H,7-8H2,1-6H3 |
Clé InChI |
RZAPFEWZXAKCHZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)C(C)(C)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


